molecular formula C13H11Br2NO B8507365 2-Bromo-2-phenyl-1-(3-pyridyl)ethanone hydrobromide CAS No. 67947-67-5

2-Bromo-2-phenyl-1-(3-pyridyl)ethanone hydrobromide

Cat. No. B8507365
CAS RN: 67947-67-5
M. Wt: 357.04 g/mol
InChI Key: FDZYXELONZKFES-UHFFFAOYSA-N
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Patent
US04451471

Procedure details

120 g of 2-phenyl-1-(3-pyridyl)-ethanone hydrobromide are heated to 75° in 1000 ml of acetic acid. The heating bath is then removed and, while stirring, a solution of 75.8 g of bromine in 30 ml of acetic acid is added in portions each of 5 ml. While then stirring, the mixture is gradually allowed to cool to 60°, then is cooled to 20° by means of an ice-bath, filtered with suction, washed first once with 100 ml of cold acetic acid and then twice with 200 ml of diethyl ether each time, and dried under reduced pressure. 2-Bromo-2-phenyl-1-(3-pyridyl)-ethanone hydrobromide having a melting point of 216°-219° is obtained.
Name
2-phenyl-1-(3-pyridyl)-ethanone hydrobromide
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[C:2]1([CH2:8][C:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C>[BrH:1].[Br:1][CH:8]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:9]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)=[O:10] |f:0.1,3.4|

Inputs

Step One
Name
2-phenyl-1-(3-pyridyl)-ethanone hydrobromide
Quantity
120 g
Type
reactant
Smiles
Br.C1(=CC=CC=C1)CC(=O)C=1C=NC=CC1
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The heating bath is then removed
ADDITION
Type
ADDITION
Details
a solution of 75.8 g of bromine in 30 ml of acetic acid is added in portions each of 5 ml
STIRRING
Type
STIRRING
Details
While then stirring
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 60°
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 20° by means of an ice-bath
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
washed first once with 100 ml of cold acetic acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 200 ml of diethyl ether each time, and dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Br.BrC(C(=O)C=1C=NC=CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.